![molecular formula C27H40O3 B1246230 Taondiol CAS No. 34274-99-2](/img/structure/B1246230.png)
Taondiol
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Overview
Description
Taondiol is a natural product found in Stypopodium zonale and Stypopodium flabelliforme with data available.
Scientific Research Applications
Biological Activities
Taondiol exhibits a range of biological activities that make it a candidate for therapeutic applications. The following table summarizes key biological activities associated with this compound and related compounds:
Gastroprotective Effects
Research has shown that this compound and its derivatives, such as epithis compound and sargaol, possess gastroprotective properties. In studies involving mice, these compounds inhibited gastric mucosal lesions significantly. The gastroprotective mechanism involves the modulation of nitric oxide pathways and prostaglandin synthesis, which are crucial for maintaining gastric mucosal integrity .
- Case Study : In a controlled study, epithis compound was administered at an ED50 value of 40 mg/kg, resulting in a 78% inhibition of gastric lesions compared to control groups .
Antimicrobial and Antifungal Activity
This compound's antimicrobial properties have been explored in various contexts, particularly against bacterial strains such as Klebsiella pneumoniae. Its antifungal activity has also been noted in studies involving marine algae extracts where this compound was identified as a key component responsible for inhibiting fungal growth .
- Case Study : Extracts from T. atomaria, containing this compound, were shown to exhibit significant antifungal activity when tested against common agricultural pathogens .
Agricultural Applications
The insecticidal properties of this compound make it valuable in agriculture as a natural pesticide. Its effectiveness against specific pests can reduce the reliance on synthetic chemicals, promoting sustainable farming practices.
- Case Study : Research indicated that formulations containing this compound derivatives effectively reduced populations of Spodoptera frugiperda, a major agricultural pest .
Chemical Synthesis and Biotechnology
Recent advancements in synthetic chemistry have enabled the modular synthesis of this compound and its derivatives, enhancing their availability for research and commercial applications. Techniques such as nickel-catalyzed cross-coupling have been employed to produce this compound efficiently from simpler precursors .
Properties
CAS No. |
34274-99-2 |
---|---|
Molecular Formula |
C27H40O3 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
(1R,2S,11S,14R,15R,18S,20R)-1,8,11,15,19,19-hexamethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),5,7-triene-6,18-diol |
InChI |
InChI=1S/C27H40O3/c1-16-13-18(28)14-17-15-21-26(5)10-7-19-24(2,3)22(29)9-11-25(19,4)20(26)8-12-27(21,6)30-23(16)17/h13-14,19-22,28-29H,7-12,15H2,1-6H3/t19-,20+,21-,22-,25-,26+,27-/m0/s1 |
InChI Key |
LRMHPGVONLYGQD-JQGWRLNDSA-N |
SMILES |
CC1=CC(=CC2=C1OC3(CCC4C5(CCC(C(C5CCC4(C3C2)C)(C)C)O)C)C)O |
Isomeric SMILES |
CC1=CC(=CC2=C1O[C@]3(CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@H]3C2)C)(C)C)O)C)C)O |
Canonical SMILES |
CC1=CC(=CC2=C1OC3(CCC4C5(CCC(C(C5CCC4(C3C2)C)(C)C)O)C)C)O |
Synonyms |
2,3,4,4a,4b,5,6,6a,12,12a,12b,13,14,14a-tetradecahydro-1,1,4a,6a,8,12b-hexamethyl-1H-naphthol(2,1-a) xanthen-2,10-diol taondiol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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